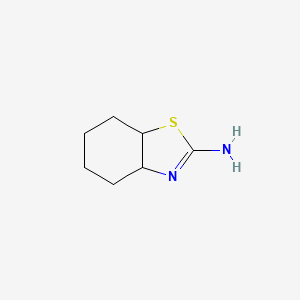

3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine

描述

属性

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLKURISMZATTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzothiazole derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

化学反应分析

Types of Reactions

3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

科学研究应用

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine can inhibit the growth of certain bacteria and fungi. For instance:

- Anti-inflammatory Properties

- Neuroprotective Effects

Agricultural Applications

- Pesticide Development

- Plant Growth Regulation

Material Science Applications

- Polymer Additives

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in a significant increase in cell survival rates compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

作用机制

The mechanism of action of 3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Key Properties :

- Molecular Formula : C₇H₁₂N₂S

- Molecular Weight : 168.25 g/mol (calculated based on and ).

- Synthesis : Typically prepared via cyclization reactions involving thioamide intermediates or dehydrating agents like phosphorus oxychloride, as seen in related thiazole derivatives (e.g., ).

Comparison with Similar Compounds

The following section compares 3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine with structurally or functionally related heterocycles, focusing on structural features, physicochemical properties, and reported biological activities.

Structural Analogues

(3aR,7aR)-3a-[3-(5-Chloropyridin-3-yl)phenyl]-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazol-2-amine

- Key Differences : Replaces the sulfur atom in the thiazole ring with oxygen (benzoxazole).

- Impact : The benzoxazole analog exhibits reduced electron density and altered hydrogen-bonding capacity compared to the thiazole derivative. This substitution may influence target selectivity, as seen in kinase inhibitors where oxygen-containing heterocycles show distinct binding profiles .

- Molecular Weight : 327.81 g/mol (C₁₈H₁₈ClN₃O) .

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Key Differences : Features methyl substituents at positions 5 and 5.

- Impact : Methyl groups increase steric bulk, which could hinder binding to flat enzymatic pockets but improve metabolic stability by blocking oxidative sites .

Functional Analogues

5-Phenyl-1,3,4-thiadiazol-2-amine

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Key Differences : Hybrid structure combining thiazole and oxadiazole moieties.

- These hybrids have shown cytotoxic activity in cancer cell lines .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Benzothiazole | None | 168.25 | Partially saturated, flexible core |

| (3aR,7aR)-3a-[3-(5-Chloropyridin-3-yl)phenyl]-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazol-2-amine | Benzoxazole | 5-Chloropyridinylphenyl | 327.81 | Oxygen substitution, chiral centers |

| 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | Tetrahydrobenzothiazole | 4-Methoxyphenyl | 276.36 | Enhanced lipophilicity |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | Phenyl | 177.24 | Electron-deficient core |

Research Findings and Implications

- Synthetic Utility : The hexahydrobenzothiazolamine scaffold is versatile, enabling modifications at the amine position or saturation level to optimize pharmacokinetic properties (e.g., ).

- Comparative Advantages : Compared to benzoxazoles, the sulfur atom in benzothiazoles may enhance metal-binding capacity, relevant in metalloenzyme inhibitors .

生物活性

3A,4,5,6,7,7A-Hexahydro-1,3-benzothiazol-2-amine (CAS Number: 84147-08-0) is a compound belonging to the benzothiazole family. This class of compounds has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N2S. Its structure features a benzothiazole ring fused with a saturated hydrocarbon framework. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that benzothiazole derivatives exhibit a wide range of biological effects. The specific activities of this compound are summarized as follows:

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay.

- Mechanism of Action : It was found that the compound induces apoptosis and affects the cell cycle in these cancer cells. Flow cytometry results indicated significant apoptosis at concentrations of 1–4 μM.

| Cell Line | Inhibition (%) at 4 μM | Mechanism |

|---|---|---|

| A431 | 70% | Apoptosis |

| A549 | 65% | Cell Cycle Arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Cytokine Inhibition : It significantly reduced the expression levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) as assessed by ELISA.

Antimicrobial Activity

Benzothiazole derivatives have shown promising antibacterial activity:

- In Vitro Studies : Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Some showed comparable activity to standard antibiotics like norfloxacin.

Case Studies

- Study on Anticancer Properties :

- A study synthesized multiple benzothiazole derivatives and evaluated their anticancer activity. The lead compound demonstrated significant inhibition of cancer cell proliferation and modulation of apoptotic pathways.

- Anti-inflammatory Research :

- Another research focused on the anti-inflammatory effects of benzothiazole derivatives in animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- AKT and ERK Pathways : Inhibition of these pathways has been linked to reduced survival signaling in cancer cells.

常见问题

Q. What are the standard synthetic routes for 3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrolysis to yield the benzothiazol-2-amine core . For hexahydro derivatives, aliphatic ketones or cyclic ketones are condensed with diethyl phthalate in the presence of sodium methoxide to form the saturated backbone . Purification often involves recrystallization from ethanol or methanol.

Q. How is the diazonium intermediate utilized in functionalizing benzothiazol-2-amine derivatives?

Benzothiazol-2-amine reacts with sodium nitrite and HCl at 0–5°C to form a diazonium chloride intermediate, which can couple with phenols or other nucleophiles under basic conditions (e.g., KOH/MeOH) to introduce substituents like hydroxyl or aryl groups . This intermediate is critical for synthesizing azo-linked hybrids for biological activity studies.

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Used to confirm the amine group (δ ~5–6 ppm for NH2) and the hexahydrobenzothiazole ring structure (δ ~1–3 ppm for aliphatic protons) .

- UV-Vis : Aromatic transitions in derivatives (e.g., λmax ~250–350 nm) help assess conjugation .

- Elemental Analysis : Validates purity but may require reconciliation with calculated values due to hydration or solvent retention .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing hydrazinyl derivatives from benzothiazol-2-amine?

Hydrazinyl derivatives are synthesized by refluxing benzothiazol-2-amine with hydrazine hydrate (75% solution) in ethylene glycol for 2 hours . Key optimizations include:

Q. How to resolve discrepancies between experimental and calculated elemental analysis data?

Discrepancies often arise from incomplete drying, solvent retention, or hygroscopicity. For example, in compound 2b (C14H10N4S), differences in carbon content were attributed to residual ethanol from recrystallization . Mitigation strategies include:

- Extended vacuum drying (<0.1 mmHg, 24 hours).

- Thermogravimetric analysis (TGA) to quantify solvent loss.

- Parallel characterization via high-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .

Q. What strategies are effective for designing bioactive hybrids using this scaffold?

- Hybridization : Coupling with indole, triazole, or pyrazole moieties via Schiff base formation (e.g., condensation with aldehydes) enhances antimicrobial or anticancer activity .

- Functional group tuning : Introducing electron-withdrawing groups (e.g., -NO2, -F) at the 6-position improves metabolic stability .

- Docking studies : Prioritize substituents that enhance binding to targets like α-glucosidase or bacterial enzymes, guided by molecular dynamics simulations .

Methodological Considerations

Q. How to validate the purity of synthesized derivatives?

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at <1% levels.

- Melting point consistency : Compare with literature values (e.g., 126–130°C for triazole hybrids) .

Q. What are the challenges in scaling up benzothiazole-based reactions?

- Exothermic reactions : Bromine-mediated cyclizations require controlled addition (<5°C) to avoid decomposition .

- Solvent volume : Large-scale diazotization requires excess methanol (≥10 mL/g substrate) to prevent precipitate aggregation .

- Safety : Hydrazine derivatives are toxic; use closed systems and scrubbers for NH2NH2 handling .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for triazole-benzothiazole hybrids?

In compound 6a (C16H12N4O2), unexpected downfield shifts in aromatic protons (δ ~8.2 ppm) suggest π-stacking interactions or paramagnetic impurities. Solutions include:

- Deuterated solvent purity checks.

- Variable-temperature NMR to assess dynamic effects.

- X-ray crystallography for unambiguous structural confirmation .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。